molecular formula C21H19ClN6O2 B2917133 4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(pyridin-2-ylmethyl)butanamide CAS No. 899971-50-7

4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(pyridin-2-ylmethyl)butanamide

Cat. No. B2917133
CAS RN: 899971-50-7
M. Wt: 422.87
InChI Key: MYGRLUYPJYBYNV-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It’s part of a class of compounds that have been studied for their potential anticancer activity . The compound contains a 4-oxo-pyridazinone moiety .


Synthesis Analysis

The synthesis of similar [1,2,4]triazolo[4,3-a]pyrazine derivatives involves the bioisosteric modification of the triazolophthalazine ring system . A set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyrazine core, a 4-chlorophenyl group, and a pyridin-2-ylmethyl butanamide group .

Scientific Research Applications

Heterocyclic Chemistry and Drug Design

Research on heterocyclic compounds, including [1,2,4]triazolo[4,3-a]pyrazines, has been pivotal in medicinal chemistry, focusing on the synthesis of novel compounds with potential therapeutic applications. For example, studies have synthesized novel [1,2,4]triazolo[1,5-c]pyrimidines and related derivatives, exploring their antimicrobial activities. These compounds were obtained through reactions involving specific reagents, highlighting the versatility of heterocyclic chemistry in drug design and discovery (El-Agrody et al., 2001).

Antimicrobial and Antifungal Activities

Several studies have focused on synthesizing heterocyclic compounds to evaluate their antimicrobial and antifungal properties. For instance, novel polyheterocyclic compounds containing a fused 1,2,4-triazine moiety demonstrated significant antifungal activity, underscoring the potential of these compounds in addressing fungal infections (Ibrahim et al., 2008).

Molecular Docking and In Vitro Screening

The application of molecular docking studies in the development of heterocyclic compounds has facilitated the identification of compounds with potential biological activities. For instance, newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been subjected to molecular docking screenings towards specific target proteins, revealing their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).

Synthesis Techniques and Chemical Reactions

Research has also explored the synthesis techniques and chemical reactions of heterocyclic compounds, including [1,2,4]triazolo[4,3-a]pyrazines. For example, the facile synthesis and heteroannulation techniques have led to the development of pyrido[2,3-d]pyrimidine and related heterocyclic systems, illustrating the methodological advancements in heterocyclic synthesis (Mahmoud et al., 2009).

Mechanism of Action

Target of Action

The primary target of this compound is DNA and c-Met kinase . DNA intercalation is a common mechanism of action for many anticancer agents, where the compound inserts itself between the base pairs of the DNA helix, disrupting its structure and function. The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

This compound potently intercalates DNA, disrupting its structure and function . It also exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, and possesses superior c-Met kinase inhibition ability at the nanomolar level .

Biochemical Pathways

The compound’s interaction with DNA and c-Met kinase affects multiple biochemical pathways. By intercalating DNA, it disrupts the normal function of the DNA, leading to cell cycle arrest and apoptosis. By inhibiting c-Met kinase, it disrupts the downstream signaling pathways that regulate cellular growth and survival .

Result of Action

The compound’s interaction with DNA and c-Met kinase leads to cell cycle arrest and apoptosis, resulting in the inhibition of tumor growth . It exhibits excellent anti-tumor activity against various cancer cell lines .

Future Directions

The compound and its derivatives have potential as anticancer agents . Future research could focus on optimizing the structure of these compounds to increase their potency and selectivity. Additionally, further studies could investigate the detailed mechanism of action and potential side effects of these compounds .

properties

IUPAC Name

4-[7-(4-chlorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(pyridin-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2/c22-15-7-9-17(10-8-15)27-12-13-28-18(25-26-20(28)21(27)30)5-3-6-19(29)24-14-16-4-1-2-11-23-16/h1-2,4,7-13H,3,5-6,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGRLUYPJYBYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCCC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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